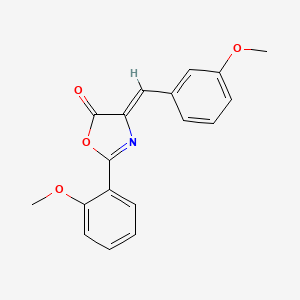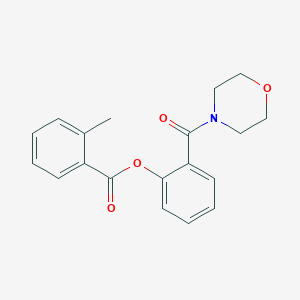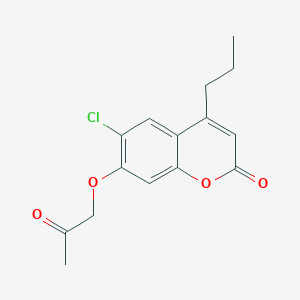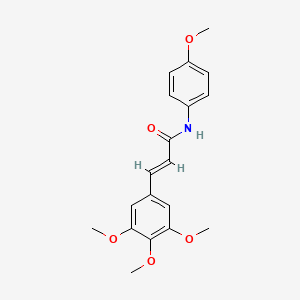
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide, also known as FMP-NPP, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell proliferation. Additionally, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting their DNA synthesis.
実験室実験の利点と制限
One advantage of using N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide in lab experiments is its potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and bacteria, while having minimal effects on normal cells. Additionally, this compound has been shown to have good pharmacokinetic properties, making it a promising candidate for drug development. One limitation of using this compound in lab experiments is its cost and availability. This compound is a relatively new compound, and its synthesis can be complex and expensive.
将来の方向性
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of this compound's potential as a therapeutic agent for cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Overall, this compound is a promising compound with potential applications in drug discovery and development.
合成法
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-methylbenzoic acid with 2-methylphenoxyacetic acid in the presence of a coupling reagent and a base. Another method involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-methylphenoxyacetic acid in the presence of a base. Both methods have been used to synthesize this compound with high yields and purity.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been studied extensively for its potential applications in drug discovery and development. This compound has been shown to exhibit potent activity against several cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-7-8-14(11-15(12)18)19-17(20)9-10-21-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITGZDCLHSSKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCOC2=CC=CC=C2C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)






![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)


